molecular formula C24H20FNO3 B11275673 5-(4-fluorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

5-(4-fluorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11275673
M. Wt: 389.4 g/mol
InChI Key: ZGLIQQFWZWOEOV-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes fluorophenyl, methoxyphenyl, and phenyl groups attached to a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-Fluorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of fluorophenyl, methoxyphenyl, and phenyl groups attached to a pyrrolone core. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C24H20FNO3

Molecular Weight

389.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-1-[(4-methoxyphenyl)methyl]-3-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C24H20FNO3/c1-29-20-13-7-16(8-14-20)15-26-22(18-9-11-19(25)12-10-18)21(23(27)24(26)28)17-5-3-2-4-6-17/h2-14,22,27H,15H2,1H3

InChI Key

ZGLIQQFWZWOEOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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